molecular formula C17H20N2O2S B2575088 2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid CAS No. 2413904-27-3

2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid

Cat. No. B2575088
CAS RN: 2413904-27-3
M. Wt: 316.42
InChI Key: VBROLXXQUCJZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid” is a thiazole derivative . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

An efficient synthesis approach for related compounds involves multi-step processes that include regioselective carbon-sulfur bond formation, displacement of alcohol groups, and the introduction of specific acid fragments. This method showcases the complex synthesis routes utilized in creating structurally similar compounds and highlights the intricate chemistry involved in developing novel chemical entities with potential applications in various fields, including medicinal chemistry and material science (Guo et al., 2006).

Host-Guest Complexation Studies

Research on host-guest complexation involving aromatic carboxylic acids and their conjugate bases with β-Cyclodextrins demonstrates the significance of charge, hydrophobicity, and stereochemistry in the stability of host-guest complexes. Such studies provide insights into molecular interactions and can inform the design of molecular recognition systems, sensors, and drug delivery mechanisms (Kean et al., 1999).

Anticancer Activity Research

Compounds with structural similarities have been synthesized and evaluated for their anticancer activities against various cancer cell lines. This research contributes to the development of new chemotherapeutic agents and enhances our understanding of the relationship between chemical structure and biological activity, paving the way for the discovery of more effective cancer treatments (Ravinaik et al., 2021).

Antimicrobial Activity Studies

Novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties have been synthesized and evaluated for their antimicrobial activities. Such studies are crucial for the discovery of new antimicrobial agents, particularly in the face of increasing antibiotic resistance, and contribute to the development of novel therapeutic strategies for infectious diseases (Gomha et al., 2017).

Future Directions

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive drugs . Therefore, the future directions for research on “2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid” and other thiazole derivatives could involve further exploration of their potential biological activities and therapeutic applications .

properties

IUPAC Name

2-[3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-17(2,16(20)21)12-4-3-5-13(8-12)18-9-14-10-19-15(22-14)11-6-7-11/h3-5,8,10-11,18H,6-7,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBROLXXQUCJZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)NCC2=CN=C(S2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(2-Cyclopropyl-1,3-thiazol-5-yl)methylamino]phenyl]-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.